
An In-depth Technical Guide to ACT-373898: An
Inactive Metabolite of Macitentan

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACT-373898

Cat. No.: B1144974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
ACT-373898 is the pharmacologically inactive carboxylic acid metabolite of Macitentan, a dual

endothelin receptor antagonist. This guide provides a comprehensive overview of ACT-373898,

focusing on its metabolic origin and pharmacokinetic profile. While devoid of direct

pharmacological activity, understanding the characteristics of this major metabolite is crucial for

a complete safety and drug metabolism profile of Macitentan. This document summarizes key

data, outlines the metabolic pathway, and provides context for its role in the overall disposition

of its parent compound.

Introduction to ACT-373898
ACT-373898, also known as Macitentan metabolite M5, is a significant circulating metabolite of

Macitentan, an orally active dual antagonist of endothelin (ET) receptors ETA and ETB.[1][2]

Unlike its parent drug and its other major metabolite, ACT-132577 (Aprocitentan), ACT-373898
is considered pharmacologically inactive.[3][4] Its formation is a result of oxidative cleavage of

the bromopyrimidine group of Macitentan.[3]

Table 1: Chemical and Physical Properties of ACT-373898
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Property Value Reference

IUPAC Name

2-[5-(4-bromophenyl)-6-

(propylsulfamoylamino)pyrimidi

n-4-yl]oxyacetic acid

[2]

Synonyms
ACT 373898, Macitentan

metabolite M5
[2]

CAS Number 1433875-14-9 [5][6]

Chemical Formula C15H17BrN4O5S [2][5]

Molecular Weight 445.3 g/mol [2][5]

Mechanism of Action: Pharmacological Inactivity
The core aspect of ACT-373898's mechanism of action is its lack of significant pharmacological

activity.[3][4] As a metabolite, its primary relevance is in the context of the overall disposition

and safety profile of Macitentan. Preclinical and clinical studies have not attributed any

therapeutic or adverse effects to ACT-373898.

To understand the context of ACT-373898's inactivity, it is essential to consider the mechanism

of its parent compound, Macitentan.

Mechanism of Action of the Parent Compound:
Macitentan
Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both

the ETA and ETB receptors. This dual antagonism prevents the vasoconstrictive and

proliferative effects of ET-1, which are key drivers in the pathophysiology of diseases like

pulmonary arterial hypertension (PAH).
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Macitentan's dual endothelin receptor antagonism.

Metabolic Pathway of Macitentan
ACT-373898 is one of two major circulating metabolites of Macitentan. The metabolic pathway

involves two primary transformations: oxidative depropylation to form the active metabolite

ACT-132577, and oxidative cleavage to form the inactive metabolite ACT-373898.[3]
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Metabolic conversion of Macitentan.

Pharmacokinetics of ACT-373898

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1144974?utm_src=pdf-body-img
https://www.benchchem.com/product/b1144974?utm_src=pdf-body
https://www.benchchem.com/product/b1144974?utm_src=pdf-body
https://www.researchgate.net/figure/Structure-of-macitentan-and-its-metabolites-ACT-132577-and-ACT-373898_fig1_258827005
https://www.benchchem.com/product/b1144974?utm_src=pdf-body-img
https://www.benchchem.com/product/b1144974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While inactive, the pharmacokinetic profile of ACT-373898 has been characterized, particularly

in specific patient populations and in the context of drug-drug interactions.

Pharmacokinetics in Hepatic and Renal Impairment
Studies have evaluated the pharmacokinetics of Macitentan and its metabolites in subjects with

hepatic or renal impairment.[7]

Table 2: Summary of ACT-373898 Pharmacokinetics in Hepatic and Renal Impairment

Condition
Change in ACT-
373898 Exposure
(AUC∞)

Clinical Relevance Reference

Mild to Severe

Hepatic Impairment

Lower exposure in

moderately impaired

subjects

Not considered

clinically relevant
[7]

Severe Renal

Function Impairment

(SRFI)

7.3-fold higher

exposure

Not considered

clinically relevant; no

dose adjustment

needed for the parent

drug

[7]

Drug-Drug Interactions
The impact of co-administered drugs on the pharmacokinetics of Macitentan and its

metabolites has been investigated.

Table 3: Effect of Co-administered Drugs on ACT-373898 Pharmacokinetics

Co-administered Drug
Effect on ACT-373898
Steady-State AUC(τ)

Reference

Cyclosporine 7% increase [8]

Rifampin 64% decrease [8]
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Experimental Protocols
Detailed experimental protocols for the determination of ACT-373898's pharmacological

inactivity are not extensively published in the public domain. However, the general approach to

assess the activity of a metabolite of a receptor antagonist would involve the following standard

assays:

Radioligand Binding Assays
Objective: To determine the binding affinity of ACT-373898 to the target receptors (ETA and

ETB).

General Protocol:

Prepare cell membranes expressing either human ETA or ETB receptors.

Incubate the membranes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in the presence of

increasing concentrations of ACT-373898.

After reaching equilibrium, separate bound from free radioligand by filtration.

Quantify the radioactivity of the bound ligand.

Calculate the concentration of ACT-373898 required to inhibit 50% of the specific binding

of the radioligand (IC₅₀) to determine its binding affinity (Ki).

Functional Assays
Objective: To assess the ability of ACT-373898 to antagonize the functional response

induced by ET-1.

General Protocol (e.g., Calcium Mobilization Assay):

Culture cells recombinantly expressing either ETA or ETB receptors.

Load the cells with a calcium-sensitive fluorescent dye.

Pre-incubate the cells with varying concentrations of ACT-373898.
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Stimulate the cells with a known concentration of ET-1.

Measure the change in intracellular calcium concentration using a fluorometer.

Determine the concentration of ACT-373898 required to inhibit the ET-1-induced response

by 50% (IC₅₀).

The designation of ACT-373898 as "inactive" implies that in such assays, it would have

exhibited very high IC₅₀ values, indicating a lack of significant binding or functional antagonism

at physiologically relevant concentrations.
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General experimental workflows for assessing receptor activity.

Conclusion
ACT-373898 is a major, yet pharmacologically inactive, metabolite of the dual endothelin

receptor antagonist Macitentan. Its primary significance lies within the drug metabolism and

pharmacokinetic profile of its parent compound. While it does not contribute to the therapeutic

effect of Macitentan, a thorough understanding of its formation and clearance is essential for a

comprehensive assessment of the drug's disposition and safety, particularly in special patient

populations. The lack of pharmacological activity simplifies the overall safety assessment of

Macitentan, as potential off-target effects from this metabolite are not a concern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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